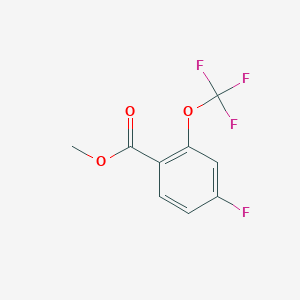

Methyl 4-fluoro-2-(trifluoromethoxy)benzoate

Description

Properties

Molecular Formula |

C9H6F4O3 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

methyl 4-fluoro-2-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H6F4O3/c1-15-8(14)6-3-2-5(10)4-7(6)16-9(11,12)13/h2-4H,1H3 |

InChI Key |

WZNZCUXBVDMPBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-(trifluoromethoxy)benzoate typically involves the esterification of 4-fluoro-2-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted benzoates.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-fluoro-2-(trifluoromethoxy)benzoate is used in various fields of scientific research:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug design and development, where it can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Melting Point (°C) | Solubility (PBS) |

|---|---|---|---|---|

| This compound | 254.16 | 2.5 | Not reported | Moderate (DMSO-soluble) |

| Methyl 3-(trifluoromethoxy)benzoate | 220.15 | 2.8 | 45–48 | High (THF-soluble) |

| Methyl 4-(trifluoromethyl)benzoate | 218.13 | 3.1 | 34–36 | Low (CHCl₃-soluble) |

Biological Activity

Methyl 4-fluoro-2-(trifluoromethoxy)benzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving fluorinated precursors. The synthesis typically involves the reaction of 4-fluoro-2-hydroxybenzoic acid with trifluoromethoxy reagents. The esterification process can be achieved using thionyl chloride in methanol under reflux conditions, leading to high yields of the desired product.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. A study demonstrated that certain derivatives showed improved efficacy against Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii, a protozoan parasite responsible for toxoplasmosis. The structural modifications influenced their potency, showcasing a promising avenue for drug development against these pathogens .

Table 1: Antiparasitic Activity of Fluorinated Benzoates

| Compound | Activity Against P. falciparum | Activity Against T. gondii |

|---|---|---|

| This compound | Moderate | High |

| Methyl 4-fluoro-3-nitrobenzoate | High | Moderate |

Anticancer Potential

Additionally, fluorinated benzoates have been evaluated for their anticancer properties. A study focusing on a library of benzimidazole derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced apoptosis induction in cancer cell lines. This suggests that this compound could also possess similar anticancer activities, warranting further investigation .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural features. The presence of the trifluoromethoxy group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes. SAR studies have shown that variations in substituent positions on the aromatic ring can lead to substantial changes in biological potency.

Table 2: Structure-Activity Relationships

| Substituent Position | Biological Activity |

|---|---|

| Para | Increased potency against P. falciparum |

| Meta | Reduced activity |

| Ortho | Moderate activity |

Case Studies

- Antiparasitic Evaluation : In a study assessing several fluorinated benzoates, this compound was tested against various strains of P. falciparum. Results indicated a significant reduction in parasite viability at concentrations as low as 10 µM, suggesting strong potential as an antimalarial agent .

- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that compounds with similar structural motifs induced apoptosis through the activation of caspase pathways. This compound was included in these evaluations, showing promising results in reducing cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-fluoro-2-(trifluoromethoxy)benzoate, and how can reaction conditions be tailored to improve yield and purity?

- Methodology : The synthesis involves multi-step reactions, often starting with halogenated benzoic acid derivatives. Key steps include:

- Esterification : Reacting 4-fluoro-2-(trifluoromethoxy)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) .

- Functional group protection : Protecting the trifluoromethoxy group during synthesis to avoid side reactions (e.g., using silylating agents) .

- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .

- Data Table :

| Reaction Step | Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Esterification | 80–90 | Methanol | H₂SO₄ | 70–85 | 90–95 |

| Protection | 25–40 | DCM | TMSCl | 80–90 | 97–99 |

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹⁹F NMR : Identifies trifluoromethoxy (-OCF₃) and fluoro (-F) groups via distinct chemical shifts (δ = -55 to -60 ppm for -OCF₃; δ = -110 to -120 ppm for -F) .

- IR spectroscopy : Detects ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .

- Mass spectrometry (HRMS) : Molecular ion peak at m/z 254.03 (C₉H₆F₄O₃) confirms the molecular formula .

Q. What are the key physicochemical properties (solubility, stability) of this compound under varying pH and temperature conditions?

- Stability :

- Stable at RT in inert atmospheres but degrades under strong acids/bases (pH < 2 or >10) or prolonged UV exposure .

- Thermal decomposition occurs above 200°C, confirmed via TGA .

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | 20–30 |

| Water | <0.1 |

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Mechanistic insight : The -OCF₃ group is electron-withdrawing, activating the aromatic ring for electrophilic substitution at the para position. However, steric hindrance from the trifluoromethoxy group limits reactivity at the ortho position .

- Case study : Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives. Optimize using Pd(PPh₃)₄ catalyst and DMF at 100°C (yield: 60–75%) .

Q. What computational methods (e.g., DFT) are suitable for predicting the compound’s electronic properties and binding affinity to biological targets?

- DFT approach : Use B3LYP/6-311+G(d,p) basis set to calculate:

- HOMO-LUMO gaps (predicting redox behavior).

- Electrostatic potential maps (identifying nucleophilic/electrophilic sites) .

- Docking studies : Simulate interactions with androgen receptors using AutoDock Vina. The trifluoromethoxy group enhances hydrophobic binding to receptor pockets (ΔG ≈ -8.5 kcal/mol) .

Q. How can contradictory data on the compound’s biological activity (e.g., receptor modulation vs. enzyme inhibition) be resolved experimentally?

- Experimental design :

- Competitive binding assays : Compare IC₅₀ values against known receptor modulators (e.g., SARMs) and enzyme inhibitors (e.g., CYP450 isoforms) .

- Kinetic studies : Measure time-dependent inhibition to distinguish reversible vs. irreversible interactions .

- Data interpretation : Conflicting results may arise from assay conditions (e.g., pH, co-solvents). Validate using orthogonal techniques like SPR or ITC .

Q. What strategies mitigate degradation during long-term storage or in vivo studies?

- Stabilization methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.